molecular formula C16H17N3O4 B3943180 4-[(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide

4-[(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide

Cat. No. B3943180
M. Wt: 315.32 g/mol
InChI Key: CCJLYHDSCGCOFR-UHFFFAOYSA-N
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Description

4-[(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide, also known as HAMNO, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It belongs to the class of nitrobenzamides, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 4-[(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of enzymes through the formation of covalent adducts with the active site residues. The nitro group in this compound is thought to play a key role in this process, as it can undergo reduction to form a nitroso intermediate that can react with nucleophilic residues in the enzyme active site.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase and cholinesterase. These enzymes play important roles in various physiological processes, such as acid-base regulation and neurotransmitter signaling. Therefore, this compound has the potential to modulate these processes and may have therapeutic applications in diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide is its potent inhibitory activity against a range of enzymes, which makes it a useful tool for studying enzyme kinetics and structure-function relationships. However, this compound also has some limitations, such as its potential toxicity and the need for careful handling and storage due to its reactive nature.

Future Directions

There are several future directions for research on 4-[(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide, including:
1. Further studies on the mechanism of action of this compound and its interactions with enzymes and other biomolecules.
2. Development of this compound-based fluorescent probes for detecting reactive oxygen species in biological systems.
3. Investigation of the potential therapeutic applications of this compound in diseases such as Alzheimer's and Parkinson's.
4. Synthesis of this compound derivatives with improved selectivity and potency against specific enzymes.
5. Exploration of the potential applications of this compound in other scientific fields, such as materials science and environmental chemistry.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It exhibits potent inhibitory activity against a range of enzymes and has the potential to modulate various physiological processes. However, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.

Scientific Research Applications

4-[(2-hydroxyethyl)amino]-N-(4-methylphenyl)-3-nitrobenzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to exhibit potent inhibitory activity against a range of enzymes, such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes. It has also been studied for its potential as a fluorescent probe for detecting reactive oxygen species in biological systems.

properties

IUPAC Name

4-(2-hydroxyethylamino)-N-(4-methylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-11-2-5-13(6-3-11)18-16(21)12-4-7-14(17-8-9-20)15(10-12)19(22)23/h2-7,10,17,20H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJLYHDSCGCOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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